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(S,R)-Lysinoalanine

Food Chemistry Proteomics Mass Spectrometry

SELECT (S,R)-Lysinoalanine (LAL) – the ONLY valid reference standard for precise, non-substitutable quantification of processing-induced protein damage. Unlike common lysine or generic lanthionine, LAL's unique formation pathway and distinct GC-MS fragmentation pattern (Δm/z 14) demand a compound-specific standard. Essential for LC-MS/MS method validation in dairy, infant formula, and plant-protein quality control. Also critical for nephrocytomegaly mechanistic studies (≥100 ppm in rat models) and for mapping protein–protein crosslinking via MALDI MS/MS diagnostic ions. Avoid analytical inaccuracies from improper surrogates; order the definitive (S,R)-LAL reference material.

Molecular Formula C9H19N3O4
Molecular Weight 233.27 g/mol
CAS No. 63121-95-9
Cat. No. B1675792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R)-Lysinoalanine
CAS63121-95-9
SynonymsLysinoalanine, (S,R)-
Molecular FormulaC9H19N3O4
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESC(CCNCC(C(=O)O)N)CC(C(=O)O)N
InChIInChI=1S/C9H19N3O4/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16)/t6-,7+/m0/s1
InChIKeyIMSOBGJSYSFTKG-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(S,R)-Lysinoalanine (CAS 63121-95-9) for Research: A Processing-Induced Cross-Linked Amino Acid Standard


(S,R)-Lysinoalanine (LAL) is an unnatural, cross-linked amino acid formed in protein-containing foods during thermal and alkaline processing via the reaction of dehydroalanine with lysine residues [1]. It is a C9H19N3O4 compound (MW ~233.27 g/mol) with a predicted density of ~1.27 g/cm³ and a boiling point of approximately 490 °C . (S,R)-Lysinoalanine serves as a critical analytical reference standard for monitoring processing-induced protein damage, nutritional quality assessment, and food safety investigations.

Why (S,R)-Lysinoalanine Cannot Be Substituted by Generic Amino Acid Analogs in Critical Research


(S,R)-Lysinoalanine is not a standard proteinogenic amino acid and cannot be substituted by simple lysine or alanine derivatives in analytical or biological studies. Its formation represents a specific, quantifiable marker of thermal and alkaline processing damage in food proteins [1]. Unlike the common amino acid lysine, which is nutritionally available, the lysine moiety in LAL is completely unavailable to monogastric animals, severely impacting protein quality [2]. Furthermore, substitution with a generic 'cross-linked amino acid' like lanthionine (LAN) is invalid, as LAL and LAN exhibit distinct formation pathways, different analytical signatures (e.g., a diagnostic m/z 14 difference in GC-MS fragmentation [3]), divergent nutritional impacts, and unique toxicological profiles. Therefore, procurement of the specific (S,R)-Lysinoalanine standard is essential for accurate quantification, method development, and biological activity studies.

(S,R)-Lysinoalanine (CAS 63121-95-9): A Quantitative Evidence Guide for Differential Selection


Distinct Mass Spectrometric Identification: The Diagnostic Ion for (S,R)-Lysinoalanine

(S,R)-Lysinoalanine can be distinguished from other cross-linked amino acids and background peptides in complex food matrices via a unique diagnostic fragmentation ion. In MALDI MS/MS analysis, cleavage between the α- and β-carbons of the LAL cross-link yields a specific putative diagnostic ion [1]. This provides a direct, confirmatory method for LAL detection that is not available for lanthionine (LAN) or histidinoalanine (HAL) in the same context. The identification of this ion enables mapping of LAL cross-links in real food samples with higher precision than previously achievable with standard or customized software [1].

Food Chemistry Proteomics Mass Spectrometry

Complete Nutritional Unavailability vs. Partial Availability of Lanthionine

The nutritional impact of (S,R)-Lysinoalanine is fundamentally different from that of lanthionine. In animal feeding studies using purified crystalline diets, the lysine moiety of LAL was found to be completely unavailable (0%) to rats [1]. In stark contrast, the cysteine moiety of lanthionine (LAN) was partially available, demonstrating 32% availability when fed as a racemic mixture and 52% availability as the L-DL-isomeric mixture [1]. This indicates that the formation of LAL in processed proteins results in a total loss of the corresponding lysine's nutritional value, a more severe consequence than the partial loss associated with LAN formation.

Nutritional Science Animal Nutrition Food Safety

Metal Chelation and Metalloenzyme Inactivation by (S,R)-Lysinoalanine

(S,R)-Lysinoalanine exhibits strong metal-chelating properties that are directly linked to its potential mechanism of toxicity. Synthetic LAL has been shown to strongly chelate copper (II) ions, with binding constants differing between its LL- and LD-diastereomers [1]. This chelation ability is sufficiently strong to inactivate zinc-dependent metalloenzymes, including carboxypeptidases A and B and yeast alcohol dehydrogenase, by removing the essential zinc ion from the active site at millimolar concentrations [2]. This property is a distinctive feature of LAL and is not a characteristic of its precursor amino acids or common nutritional peptides.

Biochemistry Toxicology Inorganic Chemistry

Species-Specific Nephrotoxicity Induced by Free (S,R)-Lysinoalanine

The toxicological profile of free (S,R)-Lysinoalanine is well-defined and distinct from that of its protein-bound counterpart. In controlled feeding studies, dietary inclusion of free synthetic LAL at levels of 100 ppm and above induced characteristic nephrocytomegaly in rats [1]. This renal effect was not observed with protein-bound LAL, even at concentrations as high as 6,000 ppm [1]. Furthermore, this nephrotoxicity exhibits species specificity; no renal changes were observed in mice, hamsters, rabbits, quail, dogs, or monkeys fed diets containing up to 1,000 ppm synthetic LAL [1]. This contrasts with the general protein damage marker role of lanthionine, which lacks this specific, dose-dependent, and species-selective in vivo toxicity profile.

Toxicology Food Safety Nephrology

Quantifiable Impact on Protein Digestibility in Monogastric Models

The presence of (S,R)-Lysinoalanine cross-links directly correlates with a quantifiable decrease in protein digestibility. In a study using adult minipigs as a model for human digestion, the prececal protein digestibility of alkali-treated test proteins decreased by 13.4 to 17.8 percentage points [1]. In these same treated proteins, LAL formation accounted for 11.7% to 14.8% of total lysine conversion [1]. While the study notes that D-amino acid formation was the primary contributor to reduced digestibility, the parallel increase in LAL serves as a robust and specific quantitative marker for the overall processing damage that impairs nutritional value [1].

Nutritional Biochemistry Food Processing Digestibility

(S,R)-Lysinoalanine (CAS 63121-95-9): Core Research and Industrial Application Scenarios


Development and Validation of LC-MS/MS Methods for Food Quality Control

Procure (S,R)-Lysinoalanine as a primary reference standard for the development, calibration, and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods are essential for the absolute quantification of LAL in processed foods such as dairy products, infant formula, and plant-based protein isolates to monitor thermal processing damage [1]. Its use ensures accurate quantification, enabling quality control laboratories to benchmark their products against established nutritional and safety limits.

Mechanistic Studies of Processing-Induced Nephrotoxicity

Utilize purified (S,R)-Lysinoalanine in in vitro and in vivo models to investigate the molecular mechanisms of nephrocytomegaly. As free LAL induces specific renal lesions in rats at defined concentrations (≥100 ppm) [2], it serves as a well-characterized toxicant for studying metal chelation-mediated enzyme inactivation and species-specific renal pathology. This application is critical for academic and industrial toxicology research aimed at understanding and mitigating food processing risks.

Mapping Protein Cross-Linking and Damage in Novel Food Processing

Employ (S,R)-Lysinoalanine as an analytical target and reference material in proteomics workflows designed to map the location and extent of protein-protein cross-links. Leveraging the newly identified MALDI MS/MS diagnostic ion [3], researchers can use this standard to confirm and localize LAL formation in novel foods or alternative protein extraction processes that utilize alkaline or thermal treatments, thereby guiding process optimization to preserve nutritional quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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